Tris(4bromophenyl)phosphine oxide

Description

Significance of Arylphosphorus Compounds in Modern Chemistry

Arylphosphorus compounds are integral to numerous areas of contemporary chemistry. Phosphine (B1218219) ligands, for instance, are crucial in organometallic chemistry and catalysis. Their ability to act as σ-donors and π-acceptors allows them to stabilize various oxidation states of transition metals, a key aspect of many catalytic cycles. The electronic and steric properties of these ligands can be finely tuned by altering the substituents on the phosphorus atom, enabling control over the selectivity and efficiency of catalytic reactions. The development of bidentate and chiral phosphine ligands has been particularly transformative, paving the way for asymmetric catalysis and the synthesis of enantiomerically pure compounds.

Phosphine oxides, once often considered unwanted byproducts, are now recognized for their own significant applications. They are important in Mitsunobu reactions and can enable redox-free versions of this transformation. nih.govnih.gov Their strong hydrogen bond accepting capabilities make them useful as surface acidity probes and in the formation of networks with molecules containing OH groups, such as phenols and water. nih.govnih.gov Furthermore, phosphine oxides have found applications as crystallization aids and are increasingly being explored in medicinal chemistry for their ability to improve the solubility and metabolic stability of drug candidates. nih.govbldpharm.com

Role of Tris(4-bromophenyl)phosphine Oxide as a Versatile Synthetic Synthon

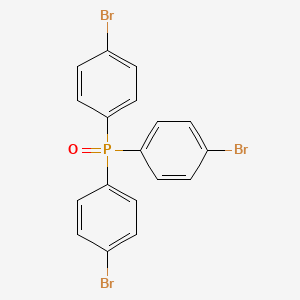

Tris(4-bromophenyl)phosphine oxide is a specific triarylphosphine oxide that serves as a versatile building block, or synthon, in organic synthesis. Its structure, featuring a central phosphorus-oxygen double bond and three brominated phenyl rings, provides multiple reaction sites. The bromine atoms on the aromatic rings can be readily substituted through various cross-coupling reactions, allowing for the construction of more complex and functionalized molecules. This makes Tris(4-bromophenyl)phosphine oxide a valuable precursor for the synthesis of a diverse array of other compounds.

The synthesis of phosphine oxides, including triarylphosphine oxides, can be achieved through several methods. These include the oxidation of the corresponding phosphines, which can be facilitated by various oxidizing agents or even air under specific conditions, such as when the phosphine is adsorbed on activated carbon. researchgate.netacs.org Other synthetic routes involve C-P bond formation reactions, such as the palladium-catalyzed coupling of aryl halides with H-phosphine oxides or the reaction of phosphorus nucleophiles with diaryliodonium salts. organic-chemistry.org

Overview of Research Trajectories for Tris(4-bromophenyl)phosphine Oxide and its Derivatives

Current research involving Tris(4-bromophenyl)phosphine oxide and its derivatives is focused on leveraging its synthetic versatility. A key area of investigation is its use as a ligand or precursor in catalysis. For example, its phosphine counterpart, tris(4-bromophenyl)phosphine, is used in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals and advanced materials. The bromine atoms on Tris(4-bromophenyl)phosphine oxide itself can be replaced to create more elaborate phosphine ligands with tailored properties.

Furthermore, derivatives of Tris(4-bromophenyl)phosphine oxide are being explored for their potential in materials science. The ability to introduce various functional groups onto the phenyl rings opens up possibilities for creating novel materials with specific optical, electronic, or thermal properties. Research is also directed towards developing more efficient and environmentally friendly synthetic methods for both Tris(4-bromophenyl)phosphine oxide and its derivatives.

Interactive Data Table: Properties of Tris(4-bromophenyl)phosphine oxide

| Property | Value |

| Chemical Formula | C18H12Br3OP |

| IUPAC Name | Tris(4-bromophenyl)phosphine oxide |

| CAS Number | 900-99-2 |

| Molecular Weight | 515.0 g/mol |

| Synonyms | Phosphorane, tris(4-bromophenyl)-, oxide |

Note: The data in this table is compiled from various chemical databases. chemspider.com

Structure

3D Structure

Properties

CAS No. |

900-99-2 |

|---|---|

Molecular Formula |

C18H12Br3OP |

Molecular Weight |

515.0 g/mol |

IUPAC Name |

1-bis(4-bromophenyl)phosphoryl-4-bromobenzene |

InChI |

InChI=1S/C18H12Br3OP/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H |

InChI Key |

QVKXFHZXOLIUKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1P(=O)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Tris 4 Bromophenyl Phosphine Oxide

Direct Synthesis from Tris(4-bromophenyl)phosphine

The most direct method for preparing Tris(4-bromophenyl)phosphine oxide is through the oxidation of its corresponding phosphine (B1218219), Tris(4-bromophenyl)phosphine.

Oxidation Pathways and Reagents

The oxidation of tertiary phosphines, such as Tris(4-bromophenyl)phosphine, to their corresponding phosphine oxides is a common and generally efficient transformation. wikipedia.org While trialkylphosphines often oxidize readily in air, triarylphosphines can be more resistant. wikipedia.orgnih.gov Therefore, stronger oxidizing agents are typically employed to ensure complete conversion.

Common reagents for this oxidation include:

Hydrogen Peroxide (H₂O₂): This is a widely used and effective oxidant for converting phosphines to phosphine oxides. nih.gov The reaction is often clean, with water being the primary byproduct.

Air/Oxygen: While slower for triarylphosphines, air or pure oxygen can be used, sometimes facilitated by catalysts or specific reaction conditions like adsorption on activated carbon. nih.gov

Photochemical Oxidation: In the presence of a photosensitizer like Tris(p-bromophenyl)amine, triarylphosphines can be co-oxidized to their corresponding phosphine oxides. figshare.comnih.gov This method involves the formation of a radical cation intermediate. figshare.comnih.gov

A study on the photochemical co-oxidation of sulfides and phosphines with tris(p-bromophenyl)amine demonstrated the formation of triarylphosphine oxides through an electron transfer mechanism. nih.gov Another approach involves the use of Tris(4-bromophenyl)aminium hexachloroantimonate, known as 'Magic Blue,' a strong oxidant. nih.govresearchgate.net

Mechanistic Considerations of Phosphine Oxidation

The oxidation of a tertiary phosphine involves the conversion of phosphorus from a P(III) to a P(V) state. wikipedia.org The reaction with oxygen, although spin-forbidden, proceeds at a sufficient rate for many phosphines. wikipedia.org The general mechanism involves the nucleophilic attack of the phosphorus atom on the oxidant. In the case of hydrogen peroxide, the phosphine attacks one of the oxygen atoms, leading to the formation of the phosphine oxide and water.

In photochemical oxidations, the mechanism can be more complex, involving radical intermediates. For instance, the co-oxidation with tris(p-bromophenyl)amine proceeds through an electron transfer from the phosphine to the photogenerated amine radical cation, leading to the formation of an intermediate that ultimately yields the phosphine oxide. figshare.comnih.gov

Synthesis of Precursor Tris(4-bromophenyl)phosphine

The synthesis of the starting material, Tris(4-bromophenyl)phosphine, is a critical step. The most common methods involve the reaction of a phosphorus source with an organometallic reagent derived from 4-bromobenzene.

Organolithium and Halogenophosphine Routes

This method involves the generation of an organolithium reagent, 4-bromophenyllithium, by reacting 1,4-dibromobenzene (B42075) with an alkyllithium reagent such as n-butyllithium or tert-butyllithium. The resulting organolithium species is then reacted with a phosphorus halide, typically phosphorus trichloride (B1173362) (PCl₃), to form Tris(4-bromophenyl)phosphine. rsc.org This approach is a versatile and widely used method for creating carbon-phosphorus bonds. rsc.org

Grignard Reagent Approaches

An alternative and also very common method utilizes a Grignard reagent. 4-Bromophenylmagnesium bromide is prepared by reacting 4-bromo-1-iodobenzene or 1,4-dibromobenzene with magnesium metal in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.comyoutube.com This Grignard reagent is then reacted with phosphorus trichloride (PCl₃) to yield Tris(4-bromophenyl)phosphine. nih.gov The reaction must be carried out under anhydrous conditions as Grignard reagents are highly reactive towards protic solvents. youtube.com

Table 1: Comparison of Synthetic Routes to Tris(4-bromophenyl)phosphine

| Synthetic Route | Reagents | Key Considerations |

| Organolithium | 1,4-dibromobenzene, n-butyllithium, PCl₃ | Requires low temperatures for the lithium-halogen exchange. |

| Grignard Reagent | 4-bromo-1-iodobenzene or 1,4-dibromobenzene, Mg, PCl₃ | Requires anhydrous conditions and an aprotic solvent. youtube.com |

Functionalization Strategies via Palladium-Catalyzed Cross-Coupling Reactions

Tris(4-bromophenyl)phosphine oxide, with its three bromo-substituents, is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the para-position of the phenyl rings, leading to a wide array of functionalized triphenylphosphine (B44618) oxides.

Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for creating C-C bonds. nih.gov These reactions, such as the Suzuki, Heck, and Negishi reactions, have been extensively developed. nih.gov The phosphine oxide moiety can act as a directing group or a stabilizing ligand in these transformations. nih.gov

For instance, the palladium-catalyzed cross-coupling of potassium aryldimethylsilanolates with aryl bromides has been demonstrated using triphenylphosphine oxide as a stabilizing ligand. nih.gov This suggests that Tris(4-bromophenyl)phosphine oxide could participate in similar reactions, both as a substrate and potentially influencing the catalytic cycle. Furthermore, palladium-catalyzed C-P bond formation between aryl halides and secondary phosphine oxides is a known method for synthesizing tertiary phosphine oxides. organic-chemistry.orgorganic-chemistry.org While this is a different synthetic direction, it highlights the utility of palladium catalysis in organophosphorus chemistry.

The choice of palladium catalyst and ligands is crucial for the success of these coupling reactions. Bulky trialkylphosphines are often effective ligands. nih.gov The in-situ generation of the active Pd(0) catalyst from a Pd(II) precatalyst is a key step that needs to be controlled to avoid unwanted side reactions like ligand oxidation. rsc.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of Tris(4-bromophenyl)phosphine Oxide

| Reaction Type | Coupling Partner | Potential Product |

| Suzuki Coupling | Arylboronic acid | Tris(4-arylphenyl)phosphine oxide |

| Heck Coupling | Alkene | Tris(4-vinylphenyl)phosphine oxide derivative |

| Sonogashira Coupling | Terminal alkyne | Tris(4-alkynylphenyl)phosphine oxide |

| Buchwald-Hartwig Amination | Amine | Tris(4-aminophenyl)phosphine oxide derivative |

These functionalization strategies transform the simple Tris(4-bromophenyl)phosphine oxide into a versatile scaffold for creating complex molecules with potential applications in materials science and medicinal chemistry.

Heck Reactions for Alkene Functionalization

The Heck reaction, a cornerstone of C-C bond formation, facilitates the coupling of aryl halides with alkenes. rsc.orgharvard.eduorganic-chemistry.org Tris(4-bromophenyl)phosphine oxide is an excellent trifunctional substrate for this transformation, allowing for the attachment of three alkene units to its phenyl rings. The reaction typically involves a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)2), a phosphine ligand like triphenylphosphine (PPh3), and a base, commonly a trialkylamine, to neutralize the hydrogen halide formed during the reaction. eurjchem.comthieme-connect.de

The reaction proceeds via the standard Heck catalytic cycle: oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the Pd(0) catalyst. thieme-connect.de By controlling the stoichiometry of the alkene, it is possible to achieve partial or full functionalization of the three bromide sites. A related reaction with tris(4-bromophenyl)(methyl)silane has been shown to proceed efficiently, highlighting the reactivity of the C-Br bonds in such tris-substituted systems. eurjchem.com

Table 1: Representative Conditions for Heck Reaction

| Aryl Halide Substrate | Alkene Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Tris(4-bromophenyl)(methyl)silane | 4-Vinylpyridine | Pd(OAc)2, PPh3 | Triethylamine | Not specified (reflux) | 100 | 80 | eurjchem.com |

| 2-Bromobenzocyclobutene | Tetramethyldivinyldisiloxane | Pd(OAc)2, P(o-tolyl)3 | KOAc | DMF/H2O | 95 | 83 | rug.nl |

| Iodobenzene | Estragole | Pd(OAc)2 (phosphine-free) | K2CO3 | DMF | 100 | 95 (Conversion) | nih.gov |

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for constructing biaryl structures by reacting aryl halides with arylboronic acids. uwindsor.ca Tris(4-bromophenyl)phosphine oxide, with its three C-Br bonds, can be coupled with various arylboronic acids to synthesize complex triarylphosphine oxides with extended π-conjugated systems. These reactions are typically catalyzed by palladium complexes, with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) being a common choice. mdpi.com

The reaction conditions, including the choice of base and solvent, are crucial for achieving high yields. Bases such as potassium phosphate (B84403) (K3PO4) or sodium carbonate (Na2CO3) and solvents like 1,4-dioxane (B91453) or toluene (B28343) are frequently employed. mdpi.comyonedalabs.com Studies on similar trifunctional molecules, such as 1,3,5-tris(4-bromophenyl)benzene, have demonstrated that selective mono-coupling can be achieved, offering a pathway to asymmetrically substituted products. uwindsor.ca The electronic properties of the arylboronic acid also play a significant role, with electron-rich boronic acids often leading to higher yields. mdpi.com

Table 2: Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 (5 mol%) | K3PO4 | 1,4-Dioxane | 70-80 | 85 | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (5 mol%) | K3PO4 | 1,4-Dioxane | 70-80 | 91 | mdpi.com |

| 4-Bromotoluene | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | NMP | Not specified | Not specified | researchgate.net |

Stille Coupling and Other Cross-Coupling Variants

The Stille reaction provides another avenue for C-C bond formation, involving the coupling of an organotin compound (organostannane) with an organic halide. organic-chemistry.orgwikipedia.org Tris(4-bromophenyl)phosphine oxide can act as the electrophilic partner in this reaction, coupling with various organostannanes to introduce new aryl or vinyl groups. The reaction is catalyzed by palladium complexes, often in the presence of a ligand such as triphenylphosphine or triphenylarsine. harvard.eduwikipedia.org The addition of copper(I) salts, like CuI, can significantly accelerate the reaction rate. orgsyn.orgnih.gov

While highly versatile, a major drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which can complicate purification. researchgate.net Other cross-coupling reactions, such as the Hiyama (using organosilanes) and Negishi (using organozinc reagents) couplings, represent alternative strategies for the functionalization of the C-Br bonds in Tris(4-bromophenyl)phosphine oxide, although they are less commonly reported for this specific substrate.

Metal-Free P-Arylation Approaches

While transition-metal catalysis is dominant in C-P bond formation, there is growing interest in metal-free alternatives. nih.gov For the synthesis of triarylphosphine oxides like Tris(4-bromophenyl)phosphine oxide, metal-free P-arylation methods often employ hypervalent iodine reagents, such as diaryliodonium salts. nih.govbeilstein-journals.orgnih.gov These salts act as powerful electrophilic arylating agents.

One approach involves the reaction of a secondary phosphine oxide (SPO), such as bis(4-bromophenyl)phosphine oxide, with a diaryliodonium salt. This method can proceed under thermal conditions or be promoted by light. nih.govresearchgate.net For instance, visible-light-induced arylation of aminophosphines with diaryliodonium salts has been shown to produce phosphine oxides after subsequent hydrolysis. nih.govresearchgate.net This suggests a plausible metal-free route to Tris(4-bromophenyl)phosphine oxide by arylating a suitable phosphorus-containing precursor. These reactions are advantageous as they avoid metal contamination in the final product and often proceed under mild conditions. nih.gov

Interconversion between Phosphine and Phosphine Oxide Functionalities

The relationship between phosphines and their corresponding oxides is central to phosphorus chemistry. The phosphine oxide can be viewed as a stable precursor or a byproduct, while the phosphine is often the desired ligand or catalyst.

Protective Group Chemistry Involving Phosphine Oxides

Syntheses involving air-sensitive phosphines often benefit from strategies that handle the phosphorus atom in its more stable, pentavalent phosphine oxide form. rsc.org The P=O bond is robust and resistant to many reagents and reaction conditions, effectively acting as a protecting group for the phosphorus atom. rsc.org This allows for extensive chemical modifications to be performed on other parts of the molecule, such as the aryl rings in Tris(4-bromophenyl)phosphine oxide via the cross-coupling reactions described above, without affecting the phosphorus center. The final step in such a synthetic sequence is the reduction of the stable phosphine oxide to the desired air-sensitive phosphine. rsc.org This approach simplifies handling and purification throughout the synthesis.

Stereoselective Reduction of Phosphine Oxides to Phosphines

The reduction of tertiary phosphine oxides to the corresponding phosphines is a critical transformation for recycling phosphine oxide byproducts (e.g., from Wittig or Mitsunobu reactions) and for the final deprotection step in synthesis. researchgate.net Due to the high strength of the P=O bond, this reduction requires potent reducing agents. Silanes are the most common and chemoselective reagents for this purpose. researchgate.netnih.gov

A variety of silane (B1218182) reagents, including trichlorosilane (B8805176) (HSiCl3), phenylsilane (B129415) (PhSiH3), and tetramethyldisiloxane (TMDS), can effectively deoxygenate phosphine oxides. researchgate.net The reaction often proceeds with retention of configuration at the phosphorus center, which is crucial for the synthesis of P-chiral phosphines. nih.gov The efficiency and selectivity of the reduction can be influenced by the substituents on the phosphorus atom; DFT calculations have shown that electron-rich phosphine oxides are often reduced faster than electron-poor ones. rsc.org Some methods employ catalysts, such as Brønsted acids, to accelerate the silane-mediated reduction, even allowing reactions to occur at room temperature. nih.gov

Table 3: Common Silane Reagents for Phosphine Oxide Reduction

| Silane Reagent | Typical Conditions | Key Characteristics | Reference |

|---|---|---|---|

| Trichlorosilane (HSiCl3) | Often used with a tertiary amine base | Highly reactive, but corrosive. Often results in inversion of stereochemistry. | organic-chemistry.org |

| Phenylsilane (PhSiH3) | Heating required | Less corrosive than HSiCl3; reduction generally proceeds with retention of configuration. | researchgate.net |

| Tetramethyldisiloxane (TMDS) | Requires catalyst (e.g., Ti(Oi-Pr)4) or high temperature | Inexpensive and low toxicity, but less reactive. | researchgate.net |

| 1,3-Diphenyl-disiloxane (DPDS) | Additive-free or with catalytic Brønsted acid | Highly chemoselective, can reduce phosphine oxides at room temperature with acid catalysis. | nih.gov |

Synthesis of Polymeric Architectures Incorporating Tris(4-bromophenyl)phosphine Oxide Moieties

The trifunctional nature of tris(4-bromophenyl)phosphine oxide, featuring three reactive bromophenyl arms, positions it as a versatile building block for the construction of complex and high-performance polymeric architectures. The presence of the phosphine oxide group in the core imparts desirable properties such as high thermal stability, inherent flame retardancy, and good solubility in a range of organic solvents to the resulting polymers. The bromo-substituents serve as reactive handles for a variety of metal-catalyzed cross-coupling reactions, enabling the synthesis of diverse polymer structures, including hyperbranched polymers and porous organic frameworks.

The primary strategies for incorporating tris(4-bromophenyl)phosphine oxide moieties into polymeric structures involve leveraging the reactivity of the carbon-bromine bonds in well-established polymerization reactions. These methods allow for the creation of extended, three-dimensional networks with the phosphine oxide core at the branch points.

One of the most powerful techniques for this purpose is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction between an organoboron compound and an organohalide is highly efficient for the formation of carbon-carbon bonds. In the context of tris(4-bromophenyl)phosphine oxide, it can be reacted with aromatic diboronic acids or their esters to yield hyperbranched poly(arylene phosphine oxide)s. The general reaction scheme involves the coupling of the three bromo-groups of the phosphine oxide monomer with the boronic acid functionalities of a co-monomer, leading to the growth of a highly branched polymer structure. The properties of the resulting polymer, such as solubility and thermal characteristics, can be tailored by the choice of the diboronic acid comonomer.

For instance, the polymerization of tris(4-bromophenyl)phosphine oxide with a phenylene diboronic acid would lead to a hyperbranched polyphenylene structure with phosphine oxide cores. The degree of branching and the molecular weight of these polymers can be controlled by adjusting the reaction conditions, such as the monomer feed ratio, catalyst concentration, and reaction time.

Table 1: Representative Conditions for Suzuki-Miyaura Polycondensation of Aryl Halides

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Tris(4-bromophenyl)phosphine oxide | Benzene-1,4-diboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90 | >90 |

| 2 | Tris(4-bromophenyl)phosphine oxide | 4,4'-Biphenyldiboronic acid | [Pd(dppf)Cl₂] | Cs₂CO₃ | Dioxane/Water | 100 | High |

| 3 | Tris(4-bromophenyl)phosphine oxide | Thiophene-2,5-diboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/Water | 80 | High |

Note: This table presents typical conditions for Suzuki-Miyaura polycondensation involving aryl bromides and serves as a representative example for the polymerization of tris(4-bromophenyl)phosphine oxide. Actual yields and conditions may vary based on specific experimental setups.

Another significant method for the synthesis of polymeric architectures from tris(4-bromophenyl)phosphine oxide is the Yamamoto coupling reaction . This nickel-catalyzed polymerization of aryl halides is particularly effective for the synthesis of poly(p-phenylene)s and other conjugated polymers. The reaction proceeds through a dehalogenative coupling mechanism, where the bromo-groups on the phosphine oxide monomer react with each other in the presence of a nickel(0) catalyst, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(cod)₂], and a ligand like 2,2'-bipyridine. This approach can lead to the formation of hyperbranched polyphenylene networks with a high degree of branching, where the phosphine oxide units act as the core of the branched structure.

Furthermore, Heck coupling reactions offer another avenue for the polymerization of tris(4-bromophenyl)phosphine oxide. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an alkene. By reacting tris(4-bromophenyl)phosphine oxide with a divinyl comonomer, such as 1,4-divinylbenzene, it is possible to construct cross-linked or hyperbranched polymers. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.

The incorporation of tris(4-bromophenyl)phosphine oxide into porous organic polymers (POPs) is an area of growing interest. These materials are characterized by their high surface area, permanent porosity, and robust nature. Friedel-Crafts alkylation is a common method to synthesize POPs. In this approach, tris(4-bromophenyl)phosphine oxide can be co-polymerized with a cross-linking agent, such as formaldehyde (B43269) dimethyl acetal (B89532) (FDA), in the presence of a Lewis acid catalyst like iron(III) chloride. The resulting network is a rigid, porous material with the phosphine oxide groups distributed throughout the structure. These POPs have potential applications in gas storage, separation, and catalysis.

Table 2: Research Findings on Polymers Derived from Structurally Similar Monomers

| Polymeric Architecture | Monomer(s) | Polymerization Method | Key Findings |

|---|---|---|---|

| Hyperbranched Polyphenylenes | Tris(4-bromophenyl)amine, Benzene-1,4-diboronic acid | Suzuki-Miyaura Coupling | Formation of a highly active and reusable palladium catalyst immobilized within the polymer matrix. |

| Porous Organic Polymers | Tetrakis(4-bromophenyl)silane, 1,1'-Divinylferrocene | Heck Coupling | Synthesis of ferrocene-containing POPs with high thermal stability and moderate porosity for CO₂ adsorption. |

| Hyperbranched Poly(arylene ether phosphine oxide)s | Bis(4-fluorophenyl)-4'-hydroxyphenylphosphine oxide (AB₂ monomer) | Nucleophilic Aromatic Substitution | Production of high molecular weight hyperbranched polymers with good thermal stability. |

This table summarizes findings from studies on monomers structurally analogous to tris(4-bromophenyl)phosphine oxide, suggesting the potential for similar polymeric architectures derived from it.

Advanced Structural Characterization and Spectroscopic Elucidation

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This analysis would provide key insights into the molecular architecture of Tris(4-bromophenyl)phosphine oxide.

Analysis of Molecular Geometry and Conformational Preferences

A crystallographic study would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. For triaryl phosphine (B1218219) oxides, the phosphorus atom is expected to exhibit a tetrahedral geometry. Key parameters of interest would include the P=O and P-C bond lengths and the C-P-C bond angles. For instance, the P=O bond in the related triphenylphosphine (B44618) oxide is approximately 1.48 Å. wikipedia.org The three 4-bromophenyl rings would adopt a propeller-like conformation around the central phosphorus atom. The analysis would detail the specific torsion angles (C-P-C-C) that define this conformation, indicating any deviation from perfect C₃ symmetry in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution by probing the magnetic environments of specific nuclei.

Phosphorus-31 NMR Spectroscopy for Chemical Environment Analysis

³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom. A single resonance is expected for Tris(4-bromophenyl)phosphine oxide, confirming the presence of a single phosphorus environment. The chemical shift (δ) for phosphine oxides typically appears in the range of δ 25-50 ppm (relative to 85% H₃PO₄). tamu.edursc.org The exact chemical shift for Tris(4-bromophenyl)phosphine oxide would be influenced by the electron-withdrawing effect of the three bromophenyl groups.

Proton and Carbon-13 NMR Spectroscopy for Structural Confirmation

¹H NMR spectroscopy would confirm the structure of the 4-bromophenyl groups. Due to the symmetry of these groups, two distinct signals, likely doublets, would be expected in the aromatic region (typically δ 7.0-8.0 ppm). The coupling constants between adjacent protons (³JHH) would be characteristic of ortho-coupling in a benzene (B151609) ring.

¹³C NMR spectroscopy would show four distinct signals for the aromatic carbons of the bromophenyl rings, in addition to any signals from the solvent. The carbon atom directly attached to the phosphorus (C-1) would appear as a doublet due to coupling with the ³¹P nucleus (¹JCP). The other carbons (C-2/C-6, C-3/C-5, and C-4) would also exhibit coupling to the phosphorus atom (²JCP, ³JCP, and ⁴JCP, respectively), with the magnitude of the coupling constant decreasing with distance from the phosphorus atom.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy probes the characteristic vibrations of chemical bonds and functional groups within a molecule.

Fourier-Transform Infrared (FT-IR) and Raman spectra would provide complementary information. A key feature in the FT-IR spectrum would be a strong absorption band corresponding to the P=O stretching vibration, typically found in the region of 1150-1200 cm⁻¹. Other significant bands would include the P-C (aryl) stretching vibrations, C-Br stretching vibrations, and various C-H and C=C stretching and bending modes of the aromatic rings. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, which might be weak or absent in the FT-IR spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for confirming the molecular weight and probing the fragmentation pathways of organic compounds. For tris(4-bromophenyl)phosphine oxide, mass spectrometry provides unequivocal evidence of its elemental composition and offers insights into its stability and the nature of its chemical bonds.

Electron ionization mass spectrometry (EI-MS) of tris(4-bromophenyl)phosphine oxide would be expected to show a prominent molecular ion peak [M]⁺. The presence of three bromine atoms results in a characteristic isotopic pattern for the molecular ion, with contributions from the ⁷⁹Br and ⁸¹Br isotopes. The theoretical average mass of tris(4-bromophenyl)phosphine oxide is approximately 514.98 g/mol .

The fragmentation of tris(4-bromophenyl)phosphine oxide under EI-MS conditions can be predicted to proceed through several key pathways, primarily involving the cleavage of the phosphorus-carbon and carbon-bromine bonds. The high stability of the aromatic rings suggests that fragmentation will likely involve the loss of bromine atoms or bromophenyl groups.

Expected Fragmentation Pattern:

A plausible fragmentation pattern for tris(4-bromophenyl)phosphine oxide in mass spectrometry would involve the initial loss of a bromine atom, followed by the sequential loss of the other bromine atoms or bromophenyl moieties. The phosphorus-oxygen bond is relatively strong and may remain intact in many of the fragment ions.

Interactive Data Table: Plausible Mass Spectrometry Fragments of Tris(4-bromophenyl)phosphine oxide

| Fragment Ion | Proposed Structure | m/z (approximate) |

| [M]⁺ | [C₁₈H₁₂Br₃OP]⁺ | 515 |

| [M-Br]⁺ | [C₁₈H₁₂Br₂OP]⁺ | 436 |

| [M-2Br]⁺ | [C₁₈H₁₂BrOP]⁺ | 357 |

| [M-3Br]⁺ | [C₁₈H₁₂OP]⁺ | 277 |

| [C₆H₄Br]⁺ | Bromophenyl cation | 156/158 |

| [P(O)(C₆H₄)₂]⁺ | Diphenylphosphine oxide cation | 201 |

Note: The m/z values are approximate and depend on the specific isotopes present.

Solid-State Characterization of Materials Incorporating the Compound

The incorporation of tris(4-bromophenyl)phosphine oxide into solid-state materials, such as porous organic polymers (POPs), imparts unique properties that are highly dependent on the resulting morphology and structure. Techniques like powder X-ray diffraction and surface area analysis are vital for characterizing these materials.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a powerful technique for investigating the crystalline nature of materials. For porous organic polymers synthesized using tris(4-bromophenyl)phosphine oxide as a building block, PXRD can distinguish between amorphous and crystalline structures.

In many cases, POPs derived from rigid, non-planar monomers like tris(4-bromophenyl)phosphine oxide tend to be amorphous due to the frustrated packing of the polymer chains. This results in broad, diffuse scattering patterns in the PXRD analysis, rather than sharp Bragg peaks characteristic of crystalline materials. The absence of sharp peaks indicates a lack of long-range ordered structure. For instance, azo-bridged porous organic polymers, which are also amorphous, exhibit broad halos in their PXRD patterns. mdpi.comresearchgate.net

Interactive Data Table: Hypothetical PXRD Data for a Porous Organic Polymer from Tris(4-bromophenyl)phosphine oxide

| 2θ (degrees) | Intensity (a.u.) | Crystalline Nature |

| 5-15 | Broad | Amorphous |

| 15-30 | Broad | Amorphous |

Note: This table represents hypothetical data for an amorphous polymer and is intended for illustrative purposes.

Surface Area and Porosity Analysis of Porous Materials

The performance of porous materials in applications such as gas storage and catalysis is directly linked to their surface area and porosity. Techniques like Brunauer-Emmett-Teller (BET) analysis, based on nitrogen adsorption-desorption isotherms, are used to determine these crucial parameters.

Porous organic polymers synthesized from tetrahedral monomers can exhibit moderate to high surface areas. For example, porous organic polymers derived from ferrocene (B1249389) and tetrahedral silicon-centered monomers have shown BET surface areas in the range of 354 to 499 m²/g. nih.gov Similarly, triazine-based porous organic polymers have displayed surface areas between 139.2 and 287.4 m²/g. nih.gov It is anticipated that porous polymers incorporating the bulky and rigid tris(4-bromophenyl)phosphine oxide unit could also possess significant porosity.

The pore size distribution, typically determined by methods such as Non-Local Density Functional Theory (NLDFT), provides further insight into the porous structure, revealing whether the material is microporous, mesoporous, or macroporous.

Interactive Data Table: Expected Porosity Data for a Porous Material Incorporating Tris(4-bromophenyl)phosphine oxide

| Parameter | Expected Value |

| BET Surface Area (m²/g) | 300 - 600 |

| Total Pore Volume (cm³/g) | 0.2 - 0.5 |

| Micropore Volume (cm³/g) | 0.1 - 0.3 |

| Average Pore Diameter (nm) | 1.5 - 3.0 |

Note: These values are hypothetical and based on data from similar porous organic polymers.

Coordination Chemistry and Ligand Design Principles

The Phosphoryl Moiety as a Lewis Base

The coordination chemistry of Tris(4-bromophenyl)phosphine oxide is fundamentally governed by the Lewis basicity of its phosphoryl group (P=O). The oxygen atom possesses lone pairs of electrons that it can donate to an electron-accepting Lewis acidic metal center, forming a coordinate covalent bond. As a class, triarylphosphine oxides are considered hard Lewis bases, predisposing them to coordinate effectively with hard metal ions.

Ligand Binding Modes of Triarylphosphine Oxides

The primary and most dominant binding mode for triarylphosphine oxides, including Tris(4-bromophenyl)phosphine oxide, is through the phosphoryl oxygen atom. researchgate.net This results in a simple monodentate coordination, forming a direct metal-oxygen (M-O) bond. Upon complexation, the geometry at the central phosphorus atom remains essentially tetrahedral. researchgate.net

A key structural indicator of coordination is the elongation of the P-O bond. In its free state, the P-O bond has significant double bond character, as described by resonance structures involving P=O and P⁺-O⁻. When the oxygen coordinates to a metal, electron density is drawn away from the P-O bond, stabilizing the P⁺-O⁻ resonance form and consequently weakening and lengthening the bond. For instance, the P-O bond distance in free triphenylphosphine (B44618) oxide is approximately 1.48 Å, which increases to 1.51 Å upon coordination to nickel(II) in the complex NiCl₂[OP(C₆H₅)₃]₂. researchgate.net While less common for simple triarylphosphine oxides, the phosphoryl oxygen can also act as a bridging ligand, coordinating to two metal centers simultaneously.

Role of Substituent Electronic Effects on Coordination

The electronic nature of the substituents on the aryl rings directly modulates the Lewis basicity of the phosphoryl oxygen and, therefore, its coordinating ability. The three 4-bromophenyl groups in Tris(4-bromophenyl)phosphine oxide play a crucial role in this respect. Bromine is an electron-withdrawing group (EWG) primarily through its inductive effect.

This effect cascades through the molecule:

The electronegative bromine atoms pull electron density from the phenyl rings.

The phenyl rings, in turn, withdraw electron density from the central phosphorus atom.

The increasingly electropositive phosphorus atom inductively withdraws electron density from the phosphoryl oxygen.

This reduction in electron density on the oxygen atom diminishes its ability to donate a lone pair, thereby decreasing its Lewis basicity. Consequently, Tris(4-bromophenyl)phosphine oxide is a weaker Lewis base compared to its non-halogenated parent, triphenylphosphine oxide. This effect is even more pronounced when compared to trialkylphosphine oxides, where electron-donating alkyl groups enhance the Lewis basicity of the oxygen. The strength of the resulting metal-ligand bond is directly affected by this basicity; weaker bases like Tris(4-bromophenyl)phosphine oxide form comparatively weaker coordination bonds. This principle of tuning electronic properties is fundamental in catalyst design, where a specific level of ligand donor strength can be critical for optimizing a catalytic cycle. nih.govrsc.org

Table 1: Influence of Substituents on the Electronic Properties of Triarylphosphine Oxides

| Substituent (R in (p-RC₆H₄)₃PO) | Electronic Effect of Substituent | Expected Relative Lewis Basicity of P=O Group |

|---|---|---|

| -OCH₃ (methoxy) | Strong Electron-Donating | Highest |

| -CH₃ (methyl) | Electron-Donating | High |

| -H (hydrogen) | Neutral (Reference) | Moderate |

| -Br (bromo) | Electron-Withdrawing | Low |

| -CF₃ (trifluoromethyl) | Strong Electron-Withdrawing | Lowest |

Development of Functional Phosphine (B1218219) Oxide Ligands

Tris(4-bromophenyl)phosphine oxide is not merely a simple ligand but also a valuable and versatile building block for designing more sophisticated, functional ligands. Its three chemically accessible C-Br bonds provide handles for extensive synthetic modification.

Multidentate Ligand Architectures Derived from Tris(4-bromophenyl)phosphine Oxide

The transformation of Tris(4-bromophenyl)phosphine oxide from a monodentate ligand into a multidentate or multifunctional scaffold is primarily achieved through metal-catalyzed cross-coupling reactions. The carbon-bromine bonds are ideal reaction sites for methodologies such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions.

By reacting Tris(4-bromophenyl)phosphine oxide with appropriate coupling partners, the bromine atoms can be replaced with a wide variety of functional groups. For example:

Suzuki Coupling with arylboronic acids can introduce additional phenyl rings, which can themselves be functionalized with donor groups (e.g., pyridyl, carboxylate).

Sonogashira Coupling with terminal alkynes can be used to extend the ligand's framework and incorporate new coordinating sites.

Buchwald-Hartwig Amination can introduce nitrogen-based donor groups.

Through these methods, a single Tris(4-bromophenyl)phosphine oxide molecule can be converted into a tripodal, chelating ligand capable of binding a metal ion through multiple points of attachment, including the original phosphoryl oxygen and the newly introduced donor atoms. This creates a pre-organized binding pocket that can lead to highly stable metal complexes.

Tuning Electronic and Steric Properties for Metal Complexation

The functionalization of Tris(4-bromophenyl)phosphine oxide allows for the precise tuning of both its electronic and steric characteristics to meet the demands of specific applications in metal complexation and catalysis. psu.edu

Electronic Tuning: Replacing the electron-withdrawing bromine atoms with electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or alkyl groups increases the electron density on the phosphoryl oxygen, enhancing its Lewis basicity and creating a stronger-donating ligand. Conversely, substitution with more potent EWGs like trifluoromethyl (-CF₃) would decrease its basicity even further. rsc.org This ability to modulate the ligand's electronic profile is crucial for stabilizing specific metal oxidation states or influencing the kinetics of catalytic steps like oxidative addition and reductive elimination.

Steric Tuning: The steric environment around the metal center can be systematically controlled by introducing bulky or extended groups via cross-coupling. For example, coupling with bulky boronic acids can create a more congested coordination sphere. The steric bulk of a ligand, often quantified by the Tolman cone angle for simpler phosphines, is a critical factor in determining the coordination number of the metal complex, influencing reaction pathways, and imparting selectivity in catalysis. ilpi.commanchester.ac.uk

Table 2: Hypothetical Tuning of Ligand Properties via Functionalization of Tris(4-bromophenyl)phosphine Oxide

| Functional Group (R) replacing -Br | Resulting Ligand | Primary Electronic Effect | Anticipated Steric Bulk |

|---|---|---|---|

| -H | Tris(phenyl)phosphine oxide | Less electron-withdrawing | Baseline |

| -C≡C-Ph | Tris(4-(phenylethynyl)phenyl)phosphine oxide | Neutral/Slightly withdrawing | Increased (linear extension) |

| -C₆H₄-N(CH₃)₂ | Tris(4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)phosphine oxide | Electron-donating | Significantly Increased |

| -COOH | 4',4'',4'''-(Oxido-λ⁵-phosphanetriyl)tris([1,1'-biphenyl]-4-carboxylic acid) | Electron-withdrawing | Significantly Increased |

Incorporation into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. Tris(4-bromophenyl)phosphine oxide serves as an excellent precursor for the synthesis of tritopic linkers for MOF construction. researchgate.netrsc.org

The strategy involves the chemical conversion of the three bromo-groups into coordinating functionalities, most commonly carboxylates. A typical synthetic route might involve a palladium-catalyzed coupling reaction, such as a Suzuki coupling with a boronic ester containing a protected carboxylate, followed by deprotection to yield a tripodal tricarboxylic acid linker. The full name for such a linker would be 4',4'',4'''-(Oxido-λ⁵-phosphanetriyl)tris([1,1'-biphenyl]-4-carboxylic acid).

When this tritopic linker is reacted with metal clusters (e.g., from zirconium, iron, or chromium salts) under solvothermal conditions, it can self-assemble into a highly ordered, three-dimensional porous framework. researchgate.net In such a structure, the metal clusters act as nodes, and the organic molecule bridges between them.

Phosphine Oxide-Functionalized MOFs

Phosphine-functionalized Metal-Organic Frameworks (P-MOFs) are a class of crystalline coordination polymers that feature phosphorus groups within their porous structures. rsc.orgresearchgate.net The oxidation state of the phosphorus atom is critical as it dictates the coordination behavior of the material. rsc.org While some frameworks are designed with phosphine groups, the corresponding phosphine oxide can often be present, sometimes as a result of oxidation during synthesis or exposure to air. wikipedia.orgresearchgate.net The presence and ratio of phosphine to phosphine oxide can be determined using techniques like X-ray absorption spectroscopy (XAS) at the P K-edge. rsc.orgresearchgate.net

For instance, analysis of a P-MOF with a MIL-101 topology, LSK-12, revealed that it contains only phosphine oxide groups. rsc.orgresearchgate.net The incorporation of the phosphine oxide functionality is a deliberate strategy to create specific active sites within the porous structure for applications such as catalysis or sensing.

A prime example involves the use of a derivative, tris(4-carboxyphenyl)phosphane oxide (H₃L), to construct two isostructural lanthanide MOFs: {[Eu(L³⁻)(H₂O)]·5H₂O}n (1) and {[Dy(L³⁻)(H₂O)]·2CH₃CN}n (2). rsc.org In these structures, the phosphine oxide derivative acts as a trivalent linker, connecting to the metal centers via its carboxylate groups, while the central phosphoryl group is available for further interactions or to influence the framework's properties. rsc.org These phosphine oxide-containing MOFs exhibit interesting gas adsorption and magnetic properties. rsc.org

Table 1: Lanthanide MOFs Constructed from a Phosphine Oxide Linker rsc.org

| Complex | Metal Ion | Linker | Key Properties |

|---|---|---|---|

| 1 | Europium(III) | Tris(4-carboxyphenyl)phosphane oxide | High CO₂ uptake and selectivity over CH₄. |

| 2 | Dysprosium(III) | Tris(4-carboxyphenyl)phosphane oxide | Antiferromagnetic coupling and single-molecule magnet (SMM) behavior. |

Design of MOF Linkers Featuring the Phosphoryl Group

The design of MOF linkers containing the phosphoryl group hinges on the group's ability to act as a strong coordination site and a structurally directing component. The trigonal pyramidal geometry of phosphine oxides can lead to the formation of novel MOF topologies that are not accessible with more common planar linkers. researchgate.net

The synthesis of the lanthanide MOFs {[Eu(L³⁻)(H₂O)]}n and {[Dy(L³⁻)(H₂O)]}n from tris(4-carboxyphenyl)phosphane oxide (H₃L) serves as an excellent case study. rsc.org Here, the parent structure of tris(phenyl)phosphine oxide is modified by adding carboxyl groups to the para positions of the phenyl rings. These carboxyl groups then serve as the primary coordination points to the metal ions (Eu³⁺ or Dy³⁺), forming binuclear {Ln₂(COO)₂} secondary building units (SBUs). The H₃L linker connects these SBUs to generate a 3D framework with a {4¹²·6³} net topology. rsc.org This design successfully integrates the functional phosphine oxide core into a stable, porous material.

Another design strategy involves creating bidentate ligands where two phosphine oxide groups are held by a rigid scaffold. For example, 4,6-bis(diphenylphosphinoylmethyl)dibenzofuran and 4,6-bis(diphenylphosphinoyl)dibenzofuran have been synthesized and their coordination chemistry with various metals, including In(III), Pr(III), Er(III), and Pu(IV), has been studied. nih.gov In the resulting complexes, these ligands coordinate to the metal center in a bidentate fashion through the two phosphine oxide oxygen atoms. nih.gov This chelation creates stable complexes and demonstrates a reliable method for directing metal assembly.

Table 2: Coordination Complexes with Bidentate Phosphine Oxide Ligands nih.gov

| Ligand | Metal Ion | Coordination Mode |

|---|---|---|

| 4,6-bis(diphenylphosphinoylmethyl)dibenzofuran | In(III), Pr(III), Er(III), Pu(IV) | Bidentate (POP'O') |

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers built from organic monomers linked by strong covalent bonds. The integration of specific functional groups, such as phosphine oxides, into the COF backbone is a promising strategy for creating materials with tailored properties for catalysis, sensing, and separations.

While direct examples of COFs synthesized from Tris(4-bromophenyl)phosphine oxide are not prominent, the feasibility is strongly suggested by related research. A phosphine-based COF, Phos-COF-1, has been successfully synthesized and used as a template for the controlled growth of various metal nanoparticles (Pd, Pt, Au). nih.gov The ordered distribution of phosphine coordination sites within the COF's pores allows for the preparation of stable, well-dispersed, and catalytically active nanoparticles. nih.gov This demonstrates that the phosphorus functional group can be effectively incorporated into a COF structure.

Furthermore, the molecular precursor of the target compound, 1,3,5-tris(4-bromophenyl)benzene, which shares the C₃ symmetric trisubstituted aryl core, has been used to synthesize 2D COFs on surfaces like graphite, Cu(111), and Ag(110). rsc.orgresearchgate.net This confirms that the general molecular shape is conducive to forming ordered, porous networks. By modifying Tris(4-bromophenyl)phosphine oxide with appropriate reactive groups (e.g., amines, boronic acids), it could serve as a functional building block for new COFs, embedding the Lewis basic phosphoryl site directly into the framework walls.

Supramolecular Assembly and Host-Guest Chemistry

The phosphine oxide group is a powerful tool in supramolecular chemistry, directing the assembly of molecules through coordination and hydrogen bonding, and acting as a recognition site in host-guest systems.

A significant application of this is in enantiomeric resolution. P-stereogenic secondary phosphine oxides have been successfully resolved using TADDOL derivatives as chiral resolving agents. nih.gov The process relies on the formation of diastereomeric host-guest complexes, where the efficiency of the resolution is directly influenced by the steric and electronic nature of the phosphine oxide guest. This highlights the role of specific, non-covalent interactions with the phosphine oxide group in achieving molecular recognition. nih.gov

The phosphine oxide moiety also functions as an effective host for metal ions. The solvent extraction capabilities of ligands like 4,6-bis(diphenylphosphinoylmethyl)dibenzofuran for Europium(III) and Americium(III) from nitric acid solutions demonstrate a practical application of host-guest chemistry. nih.gov The phosphine oxide groups act as binding sites, selectively encapsulating the metal ions and transferring them from an aqueous to an organic phase.

Furthermore, ligands that contain both a "hard" phosphine oxide donor and a "soft" phosphine donor are known as hemilabile ligands. wikipedia.orgresearchgate.net This dual nature allows them to exhibit flexible coordination behavior, which is a key concept in designing dynamic supramolecular systems and catalysts. researchgate.net

Table 3: Enantiomeric Resolution of Secondary Phosphine Oxides (SPOs) via Host-Guest Chemistry nih.gov

| SPO Substrate | Enantiomeric Excess (ee) Achieved |

|---|---|

| (2-Methylphenyl)-phenylphosphine oxide | ≥ 98% |

| (2-Methoxyphenyl)-phenylphosphine oxide | ≥ 98% |

| Cyclohexyl-phenylphosphine oxide | 95% |

| tert-Butyl-phenylphosphine oxide | 92% |

Catalytic Applications and Catalytic System Design

Precursor Role in Transition Metal Catalysis

The primary catalytic significance of Tris(4-bromophenyl)phosphine oxide lies not in its direct use as a ligand, but as a robust starting material for crafting tailored phosphine (B1218219) ligands. The phosphine oxide group is relatively inert, allowing for chemical modifications at the bromine-substituted positions of the aryl rings. This "protecting group" strategy is advantageous as it prevents the undesired oxidation of the sensitive phosphine moiety during synthetic manipulations. researchgate.net

Phosphine ligands are crucial in homogeneous catalysis, modulating the electronic and steric properties of metal centers to control catalytic activity and selectivity. Tris(4-bromophenyl)phosphine oxide serves as a key intermediate in a multi-step synthesis of functionalized triarylphosphine ligands. The typical synthetic sequence involves:

Functionalization: The bromine atoms on the phenyl rings are susceptible to substitution via cross-coupling reactions, such as the Suzuki-Miyaura coupling. This step allows for the introduction of various aryl groups.

Reduction: The resulting functionalized phosphine oxide is then reduced to the corresponding phosphine. A common and effective reducing agent for this transformation is trichlorosilane (B8805176) (HSiCl₃). uwindsor.ca

This two-step approach is a powerful method for creating a library of phosphine ligands where the properties are systematically tuned. The initial phosphine oxide can undergo a Suzuki coupling with an arylboronic acid to yield an aryl-substituted triphenylphosphine (B44618) oxide, which is subsequently reduced to the desired biphenylphosphine ligand. uwindsor.ca This strategy avoids handling sensitive and often pyrophoric phosphine intermediates during the carbon-carbon bond-forming step.

The derivatization of Tris(4-bromophenyl)phosphine oxide is particularly valuable for designing ligands for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming C-C bonds, heavily relies on the design of the phosphine ligand to achieve high efficiency, especially with challenging substrates like aryl chlorides. fishersci.co.uklibretexts.org

By starting with Tris(4-bromophenyl)phosphine oxide, chemists can execute a Suzuki-Miyaura coupling to replace the bromine atoms with other functional groups, and then reduce the phosphine oxide to generate a new, more complex phosphine ligand. uwindsor.ca This allows for the synthesis of ligands with tailored electronic and steric properties, optimized for specific catalytic cycles. For instance, introducing bulky or electron-rich groups can enhance the rates of oxidative addition and reductive elimination, key steps in many cross-coupling catalytic cycles.

Table 1: Derivatization of Phosphine Oxide Precursor for Ligand Synthesis

| Precursor | Reaction Steps | Final Ligand Product | Target Catalytic Application |

|---|

Role in Heterogeneous Catalysis

The principles of using Tris(4-bromophenyl)phosphine oxide as a building block extend into the realm of heterogeneous catalysis, where the goal is to immobilize the active catalytic species on a solid support for easier separation and recycling.

Tris(4-bromophenyl)phosphine oxide can be envisioned as a monomer for the creation of porous organic polymers (POPs) that act as scaffolds for metal catalysts. A strategy has been demonstrated using the analogous compound, tris(4-bromophenyl)amine, which undergoes a palladium-catalyzed Suzuki-Miyaura reaction with a diboronic acid to form a porous polymer network. rsc.org During this polymerization, palladium nanoparticles can be trapped and immobilized within the polymer matrix, resulting in a highly active and reusable heterogeneous catalyst (Pd@PNP). rsc.org

A similar approach could utilize Tris(4-bromophenyl)phosphine (obtained from the reduction of the oxide) as the monomer. The resulting phosphine-containing polymer would be an excellent support for chelating palladium, creating a stable, metal-loaded porous catalyst for reactions like the Suzuki-Miyaura coupling of aryl chlorides and bromides. rsc.org The immobilization of both the ligand and the metal prevents contamination of the product, a critical consideration in pharmaceutical synthesis. rsc.org

Beyond polymerization, phosphine oxides can be directly anchored to solid supports to create heterogeneous catalysts. Research has shown that phosphine oxide derivatives can be covalently attached to multiwalled carbon nanotubes (MWCNTs). mdpi.com These functionalized nanotubes, bearing the phosphine oxide moiety, can then serve as heterogeneous organocatalysts or as ligands to support metal nanoparticles. For example, these phosphine oxide-decorated CNTs have been used to create palladium nanocomposites that are effective catalysts for Heck reactions. mdpi.com This method allows for the precise design of active sites on a solid support, where the phosphine oxide itself is a key component of the catalytic system.

Table 2: Application in Heterogeneous Catalyst Design

| Support Material | Anchored Species | Metal | Target Reaction | Finding |

|---|---|---|---|---|

| Multiwalled Carbon Nanotubes (MWCNTs) | Phosphine Oxide Derivatives | Palladium (Pd) | Heck Reaction | The resulting nanocomposite proved to be an efficient heterogeneous catalyst for the Heck reaction. mdpi.com |

Organocatalytic Properties and Mechanisms (If applicable)

While phosphine oxides are often considered byproducts of reactions like the Wittig or Mitsunobu, recent studies have highlighted their potential as weak Lewis base organocatalysts. hku.hk Although research has focused on triphenylphosphine oxide, the principles can be extended to its brominated analog.

The oxygen atom of the P=O group possesses Lewis basicity and can activate certain reagents. For instance, triphenylphosphine oxide has been shown to catalyze the selective α,β-reduction of conjugated ketones by activating trichlorosilane. hku.hk It can also activate aryl isocyanates for subsequent reactions. hku.hk The mechanism involves the formation of a complex between the phosphine oxide and the substrate, enhancing the substrate's reactivity.

For Tris(4-bromophenyl)phosphine oxide, the presence of three electron-withdrawing bromine atoms would decrease the electron density on the oxygen atom, making it a weaker Lewis base compared to triphenylphosphine oxide. This modulation could be exploited to fine-tune catalytic activity or selectivity in organocatalytic processes. Furthermore, related fluorinated phosphine oxides, such as tris(4-fluorophenyl)phosphine (B91858) oxide, have been noted for their remarkable ability to stabilize lanthanum complex catalysts for enantioselective epoxidation reactions, acting as crucial additives even if not the primary catalyst. rsc.org This suggests a role for halogenated phosphine oxides in modulating the activity and stability of catalytic systems through non-covalent interactions.

Table 3: Potential Organocatalytic Roles of Phosphine Oxides

| Phosphine Oxide | Role | Activated Substrate | Reaction Type |

|---|---|---|---|

| Triphenylphosphine Oxide (analog) | Weak Lewis Base Catalyst | Trichlorosilane | Selective α,β-reduction of ketones hku.hk |

| Triphenylphosphine Oxide (analog) | Weak Lewis Base Catalyst | Aryl Isocyanate | Amine/Amide formation hku.hk |

Photochemical Co-oxidation Processes Involving Triarylphosphine Oxides

The photochemical co-oxidation of triarylphosphines represents a significant area of research, leveraging light energy to drive the conversion of phosphines to their corresponding oxides. These processes are often mediated by photosensitizers and involve a series of electron transfer steps, leading to the formation of reactive radical intermediates. The efficiency and outcome of these reactions are highly dependent on the specific catalytic system employed and the nature of the triarylphosphine itself.

Electron Transfer Mechanisms in Photo-oxidation

The photo-oxidation of triarylphosphines to triarylphosphine oxides can be initiated through electron transfer from the phosphine to a photosensitizer that has been excited by light. acs.orgnih.gov This process is a cornerstone of many photoredox catalytic cycles. A common photosensitizer used for this transformation is 9,10-dicyanoanthracene (B74266) (DCA). acs.orgnih.govresearchgate.net Upon irradiation, DCA is promoted to its singlet excited state (¹DCA*), which is a potent one-electron oxidant. researchgate.net In the presence of a triarylphosphine (Ar₃P), the excited sensitizer (B1316253) accepts an electron from the phosphine, resulting in the formation of the triarylphosphine radical cation (Ar₃P•⁺) and the DCA radical anion (DCA•⁻). acs.orgnih.gov

The general mechanism can be summarized as follows:

Excitation: The photosensitizer (Sens) absorbs light (hν) to reach its excited state (Sens*).

Electron Transfer: The excited sensitizer abstracts an electron from the triarylphosphine to form the triarylphosphine radical cation and the sensitizer radical anion.

Reaction with Oxygen: The triarylphosphine radical cation then reacts with molecular oxygen. acs.orgnih.govresearchgate.net

Product Formation: Subsequent steps lead to the formation of the corresponding triarylphosphine oxide (Ar₃PO).

Another effective photocatalyst for this transformation is 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767) ([Acr⁺-Mes]ClO₄⁻). ewha.ac.kr In this system, photoirradiation induces an intramolecular electron transfer from the mesityl (Mes) moiety to the singlet excited state of the acridinium (B8443388) (Acr⁺) moiety. This generates an electron-transfer state (Acr•-Mes•⁺), where the Mes•⁺ component is capable of oxidizing the triarylphosphine to its radical cation. ewha.ac.kr

Table 1: Photosensitizers and Conditions for Triarylphosphine Photo-oxidation

| Photosensitizer | Light Source | Solvent | Key Mechanistic Step | Reference |

|---|---|---|---|---|

| 9,10-Dicyanoanthracene (DCA) | Hg Lamp | Acetonitrile | Electron transfer from phosphine to ¹DCA* | acs.orgnih.govresearchgate.net |

| 9-Mesityl-10-methylacridinium perchlorate | Visible Light (>360 nm) | Acetonitrile | Intramolecular electron transfer followed by oxidation of phosphine | ewha.ac.kr |

| Eosin Y | 23 W Household Lamp | Dichloromethane/Methanol | Energy transfer to produce singlet oxygen | researchgate.net |

| Tris(p-bromophenyl)amine | Not specified | Not specified | Electron transfer from phosphine to photogenerated amine radical cation | figshare.com |

Formation and Reactivity of Radical Anions and Cations

The initial step in the photo-oxidation of triarylphosphines via an electron transfer mechanism is the formation of a triarylphosphine radical cation (Ar₃P•⁺). acs.orgnih.govresearchgate.net This species is a key reactive intermediate. Laser flash photolysis experiments have been instrumental in detecting and characterizing these transient radical cations. acs.orgnih.gov For instance, in DCA-sensitized reactions, the Ar₃P•⁺ is formed by the electron transfer from the phosphine to the excited state of DCA. researchgate.net

Once formed, the triarylphosphine radical cation is highly reactive, particularly in the presence of molecular oxygen. nih.gov It readily reacts with O₂ to form a triarylphosphine peroxyl radical cation (Ar₃P⁺OO•). figshare.comnih.govresearchgate.net The rate of this reaction is influenced by the electronic properties of the substituents on the aryl rings of the phosphine. nih.gov Electron-releasing groups on the phenyl rings can affect the rate of reaction between the radical cation and oxygen. nih.gov

The peroxyl radical cation is a further intermediate on the path to the final phosphine oxide product. The exact mechanism of conversion from Ar₃P⁺OO• to Ar₃PO can vary, but a proposed pathway involves the reaction of the peroxyl radical cation with a second molecule of the triarylphosphine. This would result in the formation of two equivalents of the triarylphosphine oxide and the regeneration of the radical cation, propagating a chain reaction. researchgate.net

In addition to radical cations, triarylphosphine oxide radical anions can also be formed, typically through a one-electron reduction of the corresponding phosphine oxide. umich.edu While these radical anions are often unstable and prone to subsequent reactions, researchers have successfully synthesized and isolated a stable, crystalline triarylphosphine oxide radical anion by using sterically demanding spiro-fluorenyl moieties. umich.edu These bulky groups shield the central phosphoryl (P=O) group, preventing decomposition. umich.edu Electron Paramagnetic Resonance (EPR) spectroscopy of these radical anions reveals that the unpaired electron spin density is delocalized over the phosphoryl group and the adjacent phenyl rings. umich.edu

Table 2: Key Radical Intermediates and Their Roles

| Radical Species | Method of Formation | Subsequent Reactivity | Reference |

|---|---|---|---|

| Triarylphosphine Radical Cation (Ar₃P•⁺) | Photoinduced electron transfer to a sensitizer | Reacts with O₂ to form a peroxyl radical cation | acs.orgnih.govresearchgate.netnih.gov |

| Triarylphosphine Peroxyl Radical Cation (Ar₃P⁺OO•) | Reaction of Ar₃P•⁺ with O₂ | Key intermediate in the formation of triarylphosphine oxide | figshare.comnih.govresearchgate.net |

| Triarylphosphine Oxide Radical Anion | One-electron reduction of the parent phosphine oxide | Generally unstable, but can be stabilized with bulky substituents; unpaired spin is delocalized | umich.edu |

Applications in Advanced Materials Science and Engineering

Electron Transport Materials in Organic Electronics

The performance of organic electronic devices is heavily reliant on the efficiency of charge transport. Tris(4-bromophenyl)phosphine oxide and its derivatives have been identified as effective electron transport materials (ETMs).

In the architecture of OLEDs and particularly PHOLEDs, efficient electron injection and transport are crucial for achieving high quantum efficiencies. Phosphine (B1218219) oxide derivatives, including Tris(4-bromophenyl)phosphine oxide, are utilized as both host materials and ETMs. researchgate.net Their strong electron-withdrawing nature facilitates high external quantum efficiencies, exceeding 20% in some cases for red, green, and blue PHOLEDs. researchgate.net

The tetrahedral geometry of the phosphine oxide group is beneficial for creating amorphous organic films, which helps in preventing the crystallization that can be detrimental to device performance. researchgate.net For instance, a deep blue phosphorescent dopant, tris((3,5-difluoro-4-cyanophenyl)pyridine)iridium, when doped into a phosphine oxide-based host, achieved a high quantum efficiency of 18.4%. researchgate.net The introduction of materials like tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide (TIPO) as an n-type interlayer in perovskite solar cells has been shown to enhance electron transport and passivate defects, thereby improving charge extraction and device stability. rsc.org

The use of phosphine oxide-based ETMs can lead to lower driving voltages and higher efficiencies in OLEDs compared to devices using other common ETMs. researchgate.net For example, in blue PHOLEDs using iridium(III) bis[(4,6-difluorophenyl)-pyridinato-N,C-2']picolinate (FIrpic) as the phosphor, the incorporation of specifically designed phosphine oxide-based ETMs has led to significant improvements in external quantum efficiency and power efficiency. researchgate.netepa.gov

The electron mobility of a material is a key parameter determining its effectiveness as an ETM. The design of phosphine oxide-based materials for enhanced electron mobility follows several principles. The electron-withdrawing phosphonate (B1237965) group makes the connected core electron-deficient, which improves its electron transport properties. researchgate.net This also results in a shift of the HOMO and LUMO energy levels. researchgate.net

First-principles calculations are a valuable tool for understanding and predicting the electron-phonon interactions that limit mobility. arxiv.org By modeling factors such as strain and carrier density, researchers can devise strategies to enhance mobility. arxiv.orgdtu.dk For instance, applying tensile biaxial stress can lower the effective mass of the conduction band, leading to increased electron mobility. dtu.dk The development of high-mobility two-dimensional electron gases at oxide interfaces, with mobilities exceeding 10^6 cm²/Vs at low temperatures, showcases the potential for engineering materials with superior transport properties. nih.govaps.orgdtu.dk

Porous Polymers with Tunable Structures and Functionalities

The incorporation of Tris(4-bromophenyl)phosphine oxide and similar phosphine oxide moieties into polymer frameworks allows for the creation of porous materials with tailored properties for a range of applications.

The oxidation state of phosphorus in the polymer backbone has a significant influence on the final architecture and properties of the material. mdpi.com The P=O structural motif, a key feature of phosphine oxide, can act as an effective anchoring site for transition metals. nih.govacs.org The synthesis of phosphine oxide porous organic polymers (POPs) can be achieved through methods like the Friedel–Crafts reaction. nih.govacs.org

The degradation behavior and, consequently, the stability of the polymer are also affected by the phosphorus oxidation state. Polyphosphoesters, for example, can be designed to have varying degradation rates based on the chemical environment. nih.gov Studies on flame-retardant polymers have shown that the oxidation state of phosphorus determines its mode of action, with higher oxidation states often promoting char formation in the condensed phase. mdpi.comcnrs.frresearchgate.net Specifically, phosphonate compounds have been observed to provide better action in the condensed phase through more efficient char formation compared to phosphinates. mdpi.com

A key advantage of phosphine oxide-based porous polymers is the ability to tailor their thermal stability and porosity. These materials have demonstrated high thermal stability, often with decomposition temperatures above 400 °C. nih.govacs.org The porosity of these frameworks can be controlled to exhibit both micropores and mesopores, leading to high surface areas and pore volumes. nih.gov For example, phosphine oxide POPs have been synthesized with surface areas around 990 m²/g and pore capacities up to 0.92 cm³/g. nih.gov

The ability to tune porosity is crucial for applications such as gas sorption and catalysis. By selecting appropriate monomers and polymerization conditions, the pore size distribution and surface area can be optimized. For instance, three novel phosphine oxide-based conjugated microporous polymers, TEPO-1, TEPO-2, and TEPO-3, exhibited Brunauer–Emmett–Teller (BET) specific surface areas of 485, 534, and 592 m² g⁻¹, respectively, and showed a strong affinity for CO₂. rsc.org The length of the rigid skeleton and the functional groups in the monomer structure were found to be highly influential on the gas uptake capacity. rsc.org

| Polymer | BET Surface Area (m²/g) | CO₂ Sorption (wt% at 273K/1.0 bar) |

| TEPO-1 | 485 | 6.52 |

| TEPO-2 | 534 | 7.62 |

| TEPO-3 | 592 | 8.40 |

This table presents the Brunauer–Emmett–Teller (BET) specific surface areas and carbon dioxide sorption capacities for three phosphine oxide-based conjugated microporous polymers (TEPO-1, TEPO-2, and TEPO-3). The data highlights the relationship between the polymer structure and its gas sorption properties. rsc.org

Advanced Polymeric Networks for Selective Sorption and Separation

The tunable porosity and functionalizable nature of phosphine oxide-containing polymers make them excellent candidates for developing advanced networks for selective sorption and separation processes. The presence of the polar P=O group can enhance the interaction with specific molecules, leading to selective adsorption.

The design of these polymeric networks often involves creating a high surface area with a specific pore size distribution to target certain adsorbates. The chemical functionality within the polymer cavities can be precisely controlled. nih.gov For example, phosphine oxide-based conjugated microporous polymers have demonstrated outstanding CO₂/CH₄ selectivity compared to analogous materials. rsc.org Furthermore, the incorporation of metal ions into these phosphine oxide POPs opens up possibilities for applications in heterogeneous catalysis, such as the hydrogen evolution reaction. nih.gov The homogeneous distribution of P=O moieties within the polymer structure allows for effective functionalization with metal ions. nih.govacs.org

Theoretical and Computational Investigations

Electronic Structure Calculations (Density Functional Theory)

DFT calculations are a cornerstone for elucidating the electronic properties of molecules like Tris(4-bromophenyl)phosphine oxide. They allow for a detailed analysis of electron distribution, bond characteristics, and the influence of substituents.

The phosphoryl (P=O) bond is a defining feature of phosphine (B1218219) oxides, and its nature has been a subject of extensive theoretical investigation. Computational studies consistently show that the P=O bond is highly polarized towards the oxygen atom. researchgate.netiaea.org Natural Bond Orbital (NBO) analysis, a common computational technique, reveals that the Lewis structure with a formal negative charge on the oxygen and a positive charge on a tetravalent phosphorus atom (R₃P⁺-O⁻) contributes significantly—over 79% in some models—to the final electronic hybrid. researchgate.net This high degree of polarization results in strong electrostatic interactions and is a key factor in the coordination chemistry of phosphine oxides. researchgate.netnih.gov

| Bond Order | Calculated to be approximately 1.3. researchgate.net | Indicates a bond character that is stronger than a single bond but less than a true double bond. |

The three bromine atoms on the phenyl rings of Tris(4-bromophenyl)phosphine oxide exert a significant influence on the molecule's electronic properties. As electron-withdrawing groups, the bromo-substituents alter the electronic profile of the phosphine oxide. This effect is critical in modulating the reactivity of both the phosphorus center and the molecule as a whole. researchgate.net

Theoretical analyses of substituted phosphines and their derivatives show a clear correlation between the electronic nature of the substituents and the properties of the phosphorus center. nih.gov For Tris(4-bromophenyl)phosphine oxide, the electron-withdrawing bromine atoms decrease the electron density on the phosphorus atom. This, in turn, affects the basicity of the phosphoryl oxygen. iaea.org DFT calculations on various phosphine oxides have shown that electron-deficient aryl substituents, compared to electron-rich alkyl groups, lead to different reactivity profiles, for instance in their reduction by silanes. uq.edu.au The electronic effects of such substituents can be quantified computationally and correlated with experimental parameters like Hammett constants to predict reactivity trends. nih.gov In catalytic applications, the electronic properties imparted by substituents on phosphine ligands are known to influence the mechanism of key steps like oxidative addition. nih.gov

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an indispensable tool for mapping the complex reaction pathways involving phosphine oxides. It allows for the detailed study of reaction energetics, the identification of transient intermediates, and the characterization of transition states that are often difficult or impossible to observe experimentally.

DFT calculations can be used to model the entire energy landscape of a chemical reaction. For processes involving phosphine oxides, such as their reduction back to phosphines, computational studies provide detailed free energy profiles. uq.edu.au These profiles map the relative energies of reactants, intermediates, transition states, and products.

A typical computational approach involves:

Geometry Optimization: Finding the lowest energy structure for all species along the reaction coordinate.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products.

Frequency Calculations: Confirming that reactants and products are energy minima (no imaginary frequencies) and that a transition state is a first-order saddle point (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Analysis: Verifying that a found transition state correctly connects the desired reactant and product.

For example, a DFT study on the reduction of phosphine oxides by silanes elucidated the mechanism, identified the rate-determining step, and explained why electron-rich phosphine oxides react faster than electron-poor ones by analyzing the distortion and interaction energies within the transition state. uq.edu.au